molecular formula C16H25N5O3 B3015378 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 843622-87-7

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B3015378
CAS No.: 843622-87-7
M. Wt: 335.408
InChI Key: KPPNAIAREPCNLP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a purine derivative.

    Alkylation: Introduction of the 2-methylpropyl group through alkylation reactions.

    Morpholine Addition: The morpholin-4-ylmethyl group can be added via nucleophilic substitution reactions.

    Final Steps: The final steps may involve purification and crystallization to obtain the desired compound.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-11(2)9-21-12(10-20-5-7-24-8-6-20)17-14-13(21)15(22)19(4)16(23)18(14)3/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNAIAREPCNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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